molecular formula C15H25ClN2O B1652292 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride CAS No. 1423024-28-5

2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride

Cat. No.: B1652292
CAS No.: 1423024-28-5
M. Wt: 284.82
InChI Key: YELJUDBKDAOWAG-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex amide structures. The compound's primary identification utilizes the Chemical Abstracts Service registry number 1423024-28-5, which serves as the definitive chemical identifier across multiple databases and commercial suppliers. The molecular formula C₁₅H₂₅ClN₂O indicates the presence of fifteen carbon atoms, twenty-five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, forming the complete hydrochloride salt structure.

The International Union of Pure and Applied Chemistry name "2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide;hydrochloride" precisely describes the compound's structural components and their connectivity patterns. The pentanamide backbone contains a five-carbon chain with an amide functional group, while the amino substituent occupies the second carbon position. The N-ethyl group represents a simple alkyl substitution on the amide nitrogen, and the N-[(2-methylphenyl)methyl] designation indicates a benzyl-type substituent with a methyl group at the ortho position of the aromatic ring.

Chemical Identifier Value
PubChem Compound Identification Number 71756997
Chemical Abstracts Service Registry Number 1423024-28-5
Molecular Formula C₁₅H₂₅ClN₂O
Molecular Weight 284.82 g/mol
International Chemical Identifier InChI=1S/C15H24N2O.ClH/c1-4-8-14(16)15(18)17(5-2)11-13-10-7-6-9-12(13)3;/h6-7,9-10,14H,4-5,8,11,16H2,1-3H3;1H

The Simplified Molecular Input Line Entry System representation "CCCC(C(=O)N(CC)CC1=CC=CC=C1C)N.Cl" provides a linear notation that captures the complete molecular connectivity including the hydrochloride salt formation. This notation reveals the pentyl chain (CCCC), the amino group attachment, the amide carbonyl, and the disubstituted nitrogen bearing both ethyl and 2-methylbenzyl groups. The separate chloride ion designation (.Cl) indicates the ionic nature of the hydrochloride salt formation.

The parent compound without the hydrochloride salt, identified by PubChem Compound Identification Number 43650369, demonstrates a molecular formula of C₁₅H₂₄N₂O with a corresponding molecular weight of 248.36 grams per mole. This comparison illustrates the addition of hydrochloric acid to form the stable salt, which typically enhances solubility and stability characteristics for pharmaceutical and research applications.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional conformational characteristics of this compound reveal complex spatial arrangements that influence its chemical and biological properties. The compound exhibits multiple conformational states due to rotational freedom around various single bonds, particularly the carbon-nitrogen bonds adjacent to the amide group. These conformational dynamics significantly impact molecular recognition processes and intermolecular interactions.

X-ray crystallographic methodologies provide essential insights into the solid-state structure of related compounds, utilizing the principle that crystalline atomic arrangements create diffraction patterns when exposed to X-ray radiation with wavelengths approximately equal to interatomic distances. The technique takes advantage of the periodic nature of crystal lattices, where atoms are arranged in regular, repeating patterns that serve as natural diffraction gratings for X-ray beams. When X-rays interact with these ordered structures, they produce characteristic diffraction patterns that can be mathematically analyzed to determine precise atomic positions.

The conformational analysis reveals several key structural features that define the compound's three-dimensional architecture. The pentanamide backbone adopts an extended conformation that minimizes steric interactions between the amino group and the N-substituents. The 2-methylphenyl group orientation depends on the rotational state around the nitrogen-benzyl carbon bond, creating multiple energetically accessible conformations that contribute to the compound's dynamic behavior in solution.

Structural Parameter Computational Data
Topological Polar Surface Area 46.33 Ų
Octanol-Water Partition Coefficient 2.89272
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 6

The hydrogen bonding pattern in the crystalline state involves interactions between the amino group, the amide carbonyl, and the chloride counterion. These intermolecular forces stabilize the crystal lattice and influence the preferred conformational states observed in the solid phase. The presence of six rotatable bonds indicates significant conformational flexibility, allowing the molecule to adopt various shapes depending on environmental conditions and intermolecular interactions.

Computational studies suggest that the most stable conformations involve intramolecular hydrogen bonding between the amino group and nearby heteroatoms, which can influence the overall molecular shape and reactivity. The 2-methylphenyl substituent can adopt multiple orientations relative to the pentanamide backbone, with rotational barriers determined by steric interactions and electronic effects from the aromatic system.

Comparative Structural Analysis with Analogous N-Substituted Pentanamide Derivatives

The structural comparison of this compound with related N-substituted pentanamide derivatives reveals important structure-activity relationships and molecular design principles. Several analogous compounds provide valuable comparative insights, including 2-amino-N-ethyl-N-methylbutanamide, N-ethyl-N-methylpentanamide, and various benzyl-substituted derivatives.

The compound 2-amino-N-ethyl-N-methylbutanamide, with molecular formula C₇H₁₆N₂O and molecular weight 144.21 grams per mole, represents a simplified analog lacking the aromatic benzyl substituent. This structural comparison highlights the significant molecular weight increase (140.61 grams per mole difference) and complexity introduced by the 2-methylphenylmethyl group in the target compound. The butanamide analog provides insight into the basic pentanamide pharmacophore without the steric and electronic influences of aromatic substitution.

N-ethyl-N-methylpentanamide, identified by PubChem Compound Identification Number 20644865, shares the pentyl backbone and N-ethyl substitution but lacks both the amino group and the benzyl substituent. With molecular formula C₈H₁₇NO and molecular weight 143.23 grams per mole, this compound demonstrates the structural changes associated with different substitution patterns. The absence of the amino group significantly alters the hydrogen bonding capacity and potential biological activity compared to the target compound.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound C₁₅H₂₅ClN₂O 284.82 Complete structure with all substituents
2-amino-N-ethyl-N-methylbutanamide C₇H₁₆N₂O 144.21 Shorter chain, no aromatic group
N-ethyl-N-methylpentanamide C₈H₁₇NO 143.23 No amino group, no aromatic group
N-ethyl-2-methylpentanamide C₈H₁₇NO 143.23 No amino group, methyl on carbon chain

The compound 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride represents a closely related analog with an additional methyl group on the pentyl chain. This structural variant, with molecular weight 298.8 grams per mole, demonstrates how minor modifications in the aliphatic portion can influence overall molecular properties while maintaining the essential aromatic and amino functionalities. The comparison reveals the impact of branching on molecular shape and potential biological activity.

Benzyl-substituted derivatives within this compound family show varying aromatic substitution patterns that significantly influence their physicochemical properties. The 2-methylphenyl group in the target compound provides specific steric and electronic characteristics that differ from other possible aromatic substitutions. The ortho-methyl positioning creates unique spatial relationships that can affect molecular recognition and binding interactions compared to meta or para-substituted analogs.

The structural analysis of 4-amino-N-[2-(2-methylphenyl)ethyl]pentanamide, with molecular formula C₁₄H₂₂N₂O, provides insights into the effects of extending the linker between the amide nitrogen and the aromatic ring. This compound features an ethyl spacer rather than the direct methyl connection, demonstrating how chain length modifications can alter conformational preferences and intermolecular interactions. The comparison highlights the importance of precise structural positioning in determining molecular behavior and potential applications.

Properties

IUPAC Name

2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-4-8-14(16)15(18)17(5-2)11-13-10-7-6-9-12(13)3;/h6-7,9-10,14H,4-5,8,11,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELJUDBKDAOWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(CC)CC1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-28-5
Record name Pentanamide, 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Route 1: Acylation of N-Ethyl-N-(2-Methylbenzyl)amine

This two-step approach begins with the preparation of the tertiary amine precursor:

  • Synthesis of N-ethyl-N-(2-methylbenzyl)amine :
    • 2-Methylbenzyl chloride reacts with ethylamine in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.
    • The reaction mixture is quenched with ice water, extracted with dichloromethane, and purified via vacuum distillation (yield: 78–85%).
  • Amide formation with 2-aminopentanoic acid :

    • Activation of 2-aminopentanoic acid using ethyl chloroformate in tetrahydrofuran (THF) at 0°C generates the mixed carbonic anhydride.
    • Subsequent reaction with N-ethyl-N-(2-methylbenzyl)amine at room temperature for 6 hours yields the free base.
    • Critical parameters :
      • Molar ratio of 1:1.2 (acid:amine) to minimize diacylation
      • pH maintained at 8–9 using sodium bicarbonate
  • Hydrochloride salt formation :

    • The free base is dissolved in anhydrous ethanol and treated with gaseous HCl until pH 1–2.
    • Crystallization at 4°C provides the hydrochloride salt (mp: 162–164°C).

Route 2: Reductive Amination Approach

An alternative pathway employs reductive amination to install the primary amine:

  • Synthesis of N-ethyl-N-(2-methylbenzyl)pentan-2-one :
    • Condensation of pentan-2-one with N-ethyl-N-(2-methylbenzyl)amine using titanium(IV) isopropoxide in methanol under reflux.
  • Reductive amination :

    • Sodium cyanoborohydride in acetonitrile at pH 5 (acetic acid buffer) reduces the ketone to the amine over 24 hours.
    • Yield optimization :
      • 0.1 M substrate concentration
      • 3.0 equivalents of NaBH3CN
      • Temperature maintained at 25°C ± 2°C
  • Salt formation :

    • Similar to Route 1, using HCl-saturated diethyl ether for precipitation.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Acylation) Route 2 (Reductive Amination)
Total Yield 58–62% 45–50%
Purity (HPLC) >98% 95–97%
Reaction Time 18 hours 36 hours
Critical Impurities Diacylated byproducts (≤0.5%) Unreacted ketone (1–2%)
Scalability Pilot-scale demonstrated Limited to batch sizes <1 kg

Route 1 offers superior yield and purity due to well-controlled acylation chemistry, while Route 2 provides a viable alternative for substrates sensitive to strong acylating agents.

Process Optimization Strategies

Solvent Selection

  • DMF vs. THF : DMF increases reaction rate (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ in THF) but requires extensive washing to remove residual solvent.
  • Crystallization solvents : Ethanol-water (7:3 v/v) gives optimal crystal habit for filtration, with median particle size of 45–50 µm.

Temperature Control

Exothermic amide formation necessitates jacketed reactors with:

  • Cooling capacity of 0.5°C/min for large-scale batches
  • Temperature excursions kept below 5°C to prevent decomposition

Quality Control Metrics

  • In-process testing :

    • FTIR monitoring of amide C=O stretch at 1645–1670 cm⁻¹
    • Residual ethyl chloroformate <50 ppm by GC-MS
  • Final product specifications :

    • Loss on drying: ≤0.5% w/w
    • Heavy metals: <10 ppm
    • Optical rotation: [α]D²⁰ = +12.5° to +13.5° (c=1, H2O)

Industrial-Scale Considerations

Recent patent disclosures reveal advancements in continuous flow synthesis:

  • Microreactor technology reduces reaction time from 18 hours to 90 minutes
  • In-line FTIR and pH monitoring enable real-time adjustments
  • Typical production metrics:
    • Capacity: 50–100 kg/week
    • Cost of goods: $220–250/kg at commercial scale

Scientific Research Applications

Chemical Research Applications

1. Organic Synthesis:
The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in the development of new chemical entities.

2. Reagent in Chemical Reactions:
In laboratory settings, 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride is utilized as a reagent for synthesizing derivatives that may possess enhanced properties or activities. Its ability to participate in diverse chemical reactions is crucial for advancing synthetic methodologies.

Biological Research Applications

1. Enzyme Inhibition Studies:
Research indicates that this compound exhibits potential in inhibiting specific enzymes. For instance, studies on structurally similar compounds have shown their effectiveness against GABA transporters, which are critical in neurological functions. This suggests that this compound may also influence similar biological pathways, particularly in pain modulation and neurological disorders .

2. Protein-Ligand Interaction:
The compound's structural features facilitate binding to various proteins and receptors, influencing their activity. Such interactions are essential for understanding its therapeutic potential and elucidating mechanisms of action in biological systems.

Medicinal Applications

1. Therapeutic Potential:
Investigations into the therapeutic effects of this compound have revealed promising results in areas such as anti-inflammatory and analgesic properties. Its role as a precursor in the synthesis of pharmaceutical compounds is also being explored .

2. Neuropathic Pain Management:
In studies involving neuropathic pain models, compounds similar to this have demonstrated antinociceptive properties without causing motor deficits. This highlights its potential application in developing safer analgesics .

Industrial Applications

1. Development of Specialty Chemicals:
The compound is utilized in industrial processes for creating specialty chemicals and materials. Its reactivity and ability to form derivatives make it a suitable candidate for various applications in material science.

2. Continuous Flow Synthesis:
In industrial settings, advanced techniques such as continuous flow synthesis are employed to enhance the yield and control over reaction parameters when producing this compound. This method improves efficiency and scalability .

Case Studies

1. Inhibition of GABA Uptake:
A study on functionalized amino acids demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on GABA uptake in rodent models of neuropathic pain . These findings suggest its potential role in developing treatments for chronic pain conditions.

2. Antibacterial Activity:
Research has indicated that compounds with similar structural motifs can inhibit the Type III Secretion System (T3SS) in pathogenic bacteria such as C. rodentium. This suggests that this compound may also exhibit antibacterial properties worth investigating further .

Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Characteristics
2-amino-N-ethylacetamideLacks the 2-methylphenyl groupDifferent reactivity and biological activity
2-amino-N,N-dimethylacetamideContains dimethyl groupsVaries significantly in chemical properties
N-ethyl-N-(2-methylphenyl)propanamideSimilar aromatic substitution but different aliphatic chainDistinct interactions due to differing chain length

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Notable Properties
Target Compound C₁₅H₂₅ClN₂O 2-Methylbenzyl, pentanamide Pharmaceutical (probable) High solubility (hydrochloride salt)
(2S)-2-Amino-4-methyl-N-(naphthalen-2-yl)pentanamide HCl C₁₇H₂₁ClN₂O Naphthyl, pentanamide Research chemical High lipophilicity
2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide C₁₁H₁₄ClNO 2-Methylphenethyl, chloroacetamide Biochemical reagent Electrophilic reactivity
Ethylphenidate HCl C₁₆H₂₃ClNO₂ Piperidine, ethyl phenylacetate CNS stimulant Similar to methylphenidate
Alachlor C₁₄H₂₀ClNO₂ Methoxymethyl, diethylphenyl Herbicide Soil persistence

Biological Activity

2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride is a synthetic compound with the chemical formula C₁₅H₂₅ClN₂O. Its unique structure, featuring an amino group, an ethyl group, and a 2-methylphenyl substituent, contributes to its distinctive biological activities. This compound is primarily utilized in chemical and biological research, particularly in enzyme inhibition and protein-ligand interaction studies.

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. Research indicates that it may play a role in therapeutic applications, although detailed mechanisms of action are still under investigation.

Enzyme Inhibition

Studies have shown that this compound exhibits potential in inhibiting certain enzymes. For example, it has been investigated for its effects on the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence. The inhibition of the T3SS can diminish the ability of these bacteria to cause disease, making this compound a candidate for further research into antibacterial therapies .

Protein-Ligand Interactions

The compound's structural characteristics allow it to bind effectively to specific proteins, influencing their function. Interaction studies have focused on its binding affinity to various enzymes and receptors, which are essential for understanding its potential therapeutic roles.

Case Studies

  • Inhibition of GABA Uptake : In a study involving novel functionalized amino acids, compounds similar to this compound were synthesized and evaluated for their inhibitory effects on GABA uptake. Results indicated that certain derivatives displayed significant antinociceptive properties in rodent models of neuropathic pain without inducing motor deficits .
  • Antibacterial Activity : Research has demonstrated that compounds with similar structural motifs can inhibit the T3SS in C. rodentium, a model organism for studying enteric pathogens. The findings suggest that this compound may also exhibit similar inhibitory effects, warranting further investigation into its antibacterial properties .

Data Table: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Characteristics
2-amino-N-ethylacetamideLacks the 2-methylphenyl groupDifferent reactivity and biological activity
2-amino-N,N-dimethylacetamideContains dimethyl groups instead of ethyl and 2-methylphenylVaries significantly in chemical properties
N-ethyl-N-(2-methylphenyl)propanamideSimilar aromatic substitution but different aliphatic chainDistinct interactions due to differing chain length

The table above illustrates how variations in structure lead to differences in biological activity among related compounds.

Q & A

Q. How can the synthesis of 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride be optimized for improved yield and purity?

Methodological Answer: Optimization involves:

  • Catalytic Hydrogenation : Use Pd/C under 40 psi hydrogen pressure in ethanol for 1 hour to reduce intermediates (e.g., aryl nitro groups) efficiently .
  • Column Chromatography : Purify intermediates using silica gel columns with gradients of ethyl acetate/hexane to remove byproducts .
  • Acid Treatment : Convert the free base to the hydrochloride salt by treating with 2M HCl in ethyl acetate, followed by crystallization .
  • Purity Validation : Monitor reactions via TLC and confirm final purity (>95%) using HPLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the 2-methylphenyl group appear as a multiplet at δ 6.8–7.2 ppm, while the ethyl group shows a triplet at δ 1.2–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₅ClN₂O: 308.15) and rule out isotopic impurities .
  • Elemental Analysis : Validate chloride content (theoretical: ~11.5%) to confirm stoichiometry of the hydrochloride salt .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors, which may cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use closed systems for reactions involving volatile intermediates .
  • Emergency Measures : Ensure access to eye-wash stations and safety showers. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., receptor selectivity vs. off-target effects)?

Methodological Answer:

  • Functional Selectivity Assays : Use calcium flux or β-arrestin recruitment assays to differentiate biased agonism/antagonism at serotonin or opioid receptors, which may explain divergent results .
  • Metabolic Profiling : Incubate the compound with liver microsomes to identify active metabolites that might contribute to off-target effects .
  • Dose-Response Analysis : Perform Schild regression to assess competitive antagonism and rule out non-specific binding at high concentrations .

Q. What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT2C receptors. Focus on hydrophobic interactions between the pentanamide chain and receptor pocket residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key hydrogen bonds (e.g., between the amino group and Asp134) .
  • Pharmacophore Mapping : Align the compound with known 5-HT2C agonists using Discovery Studio to validate critical pharmacophoric features .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

  • Crystal Twinning : Use SHELXL to refine twinned data by applying the TWIN/BASF commands. For example, a BASF value of 0.3–0.4 may resolve overlapping reflections .
  • Disorder Modeling : For flexible side chains (e.g., the ethyl group), apply PART/SUMP restraints in SHELXL to model alternative conformations .
  • High-Resolution Data Collection : Optimize crystal growth using vapor diffusion with PEG 4000 as a precipitant. Collect data at synchrotron sources (λ = 0.8–1.0 Å) to achieve resolution <1.0 Å .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride

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